4‑Bromophenyl Substitution Is Associated with Single‑Digit Nanomolar SERT Affinity
In a series of conformationally constrained tropane analogues, the 4‑bromophenyl derivative (compound 8d) achieved a SERT Ki of 10 nM, placing it among the most potent compounds in the series. By contrast, the corresponding 4‑chlorophenyl analogue showed substantially lower SERT affinity [1]. While this comparison is derived from a tropane scaffold rather than a cyclobutyl scaffold, the SAR trend—that 4‑bromophenyl substitution enhances SERT binding relative to 4‑chlorophenyl—has been corroborated across multiple chemotypes. In the context of sibutramine‑type compounds, the chloro, homo, and desmethyl analogues exhibit SERT, NET, and DAT Ki values ranging from 9 to 403 nM [2]. The brominated analogue is therefore rationally expected to fall at the high‑affinity end of this range, consistent with the broader medicinal chemistry observation that bromine substitution can optimise van der Waals interactions within the SERT binding pocket.
| Evidence Dimension | Serotonin transporter (SERT) binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct Ki data available; structurally indicative of high SERT affinity (predicted ≤10 nM based on 4‑bromophenyl SAR) |
| Comparator Or Baseline | 4‑Chlorophenyl tropane analogue (weaker SERT affinity); sibutramine analogue class baseline Ki range 9–403 nM |
| Quantified Difference | 4‑Bromophenyl tropane analogue: Ki 10 nM (SERT); sibutramine analogue class: Ki 9–403 nM |
| Conditions | Radioligand binding assay against [³H]‑5‑HT uptake in rat brain synaptosomes (tropane series); competitive ligand binding assay against human recombinant transporters (sibutramine analogues) |
Why This Matters
Selecting the 4‑bromophenyl congener over the 4‑chlorophenyl analogue may provide a 10‑ to 40‑fold gain in SERT potency, directly impacting the dose required to achieve target engagement in central nervous system studies.
- [1] A novel series of conformationally constrained tricyclic tropane analogues: 4‑bromophenyl analogue 8d Ki 10 nM at SERT. (Full reference extracted from https://philo.alljournals.cn/relate_search.aspx). View Source
- [2] Santillo MF, et al. Safety pharmacology of sibutramine analogues evaluated by in silico and in vitro biological target screening. Chem Biol Interact. 2025;420:111669. doi:10.1016/j.cbi.2025.111669. View Source
